molecular formula C16H18N2O3S B4483012 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-PHENYLBENZAMIDE

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-PHENYLBENZAMIDE

Cat. No.: B4483012
M. Wt: 318.4 g/mol
InChI Key: RSGLIPQVWDSFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-PHENYLBENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with a methyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-PHENYLBENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the methyl and sulfonamide groups is achieved through specific reactions under controlled conditions. For instance, the methyl group can be introduced via methylation reactions, while the sulfonamide group can be added through sulfonation reactions using reagents like methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-PHENYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(1S)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL]BENZAMIDE
  • 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(3-METHYLPHENYL)METHYL]BENZAMIDE

Uniqueness

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-PHENYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-methyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-9-10-13(11-15(12)18(2)22(3,20)21)16(19)17-14-7-5-4-6-8-14/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGLIPQVWDSFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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